molecular formula C10H11ClO B035459 3-(5-Chloro-2-methoxyphenyl)-1-propene CAS No. 105591-47-7

3-(5-Chloro-2-methoxyphenyl)-1-propene

Cat. No.: B035459
CAS No.: 105591-47-7
M. Wt: 182.64 g/mol
InChI Key: FEZLTRCPLPVGFZ-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-1-propene is a useful research compound. Its molecular formula is C10H11ClO and its molecular weight is 182.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Bonding

Hydrogen-bonded Chains 3-(5-Chloro-2-methoxyphenyl)-1-propene and its derivatives have been studied for their molecular structure, revealing that molecules like 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone are linked into chains by means of hydrogen bonds. This characteristic is essential for understanding the compound's physical properties and interactions with other molecules (Trilleras et al., 2005).

Material Science and Polymerization

Controlled Chain-Growth Polymerization In the domain of material science, precise control over the polymerization process is crucial for developing new materials with specific properties. This compound has been used in the controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) from an external initiator, demonstrating its utility in the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (Bronstein & Luscombe, 2009).

Chemical Synthesis and Analysis

Synthesis of Novel Copolymers The compound has been involved in the synthesis of novel copolymers, such as the ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates. These copolymers, derived from this compound, show significant thermal decomposition characteristics, which are crucial for understanding their stability and potential applications (Kharas et al., 2016).

Spectroscopic and Quantum Chemical Analysis The molecular structure of derivatives of this compound has been extensively analyzed using various spectroscopic and quantum chemical methods. For instance, the characterization of 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol has revealed insights into its vibrational spectra, biological applications, and molecular orbitals (Viji et al., 2020).

Optical and Nonlinear Optical Properties

Nonlinear Optical Properties The nonlinear optical properties of compounds like 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, derived from this compound, have been investigated for potential use in optical devices. The studies include synthesis, structural identification, and calculation of properties such as bandgap energy, hyperpolarizability, and dipole moment (Mostaghni et al., 2022).

Safety and Hazards

The safety data sheet for a related compound “5-Chloro-2-methoxyphenyl isocyanate” indicates that it is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-chloro-1-methoxy-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-3-4-8-7-9(11)5-6-10(8)12-2/h3,5-7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZLTRCPLPVGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546609
Record name 4-Chloro-1-methoxy-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105591-47-7
Record name 4-Chloro-1-methoxy-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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